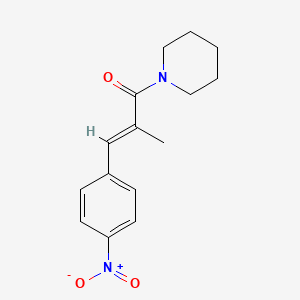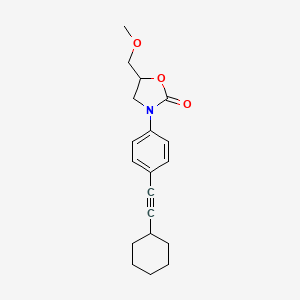
alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a benzyl group, an ethyl group, and a thenyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of benzylamine with N-ethyl-2-thenylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride can be compared with other similar compounds, such as:
Benzylamine: A simpler amine with only a benzyl group attached to the nitrogen atom.
N-ethyl-2-thenylamine: Contains an ethyl and a thenyl group attached to the nitrogen atom.
Phenethylamine: A related compound with a phenyl group and an ethylamine moiety
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
80154-64-9 |
|---|---|
Molekularformel |
C14H18ClNS |
Molekulargewicht |
267.8 g/mol |
IUPAC-Name |
N-ethyl-2-phenyl-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NS.ClH/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;/h3-10,13,15H,2,11H2,1H3;1H |
InChI-Schlüssel |
WJPCARRHQBEWSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)









![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)


